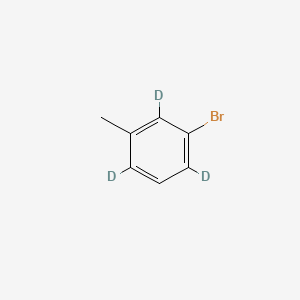

3-Bromotoluene-2,4,6-d3

Description

Significance of Stable Isotope Labeling in Modern Chemical Investigations

Stable isotope labeling is a powerful technique used to trace the journey of molecules through chemical reactions or biological pathways. wikipedia.org By replacing specific atoms with their heavier, non-radioactive isotopes, scientists can gain profound insights into complex processes. wikipedia.org Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently employed for this purpose. nih.gov Its introduction into a molecule can lead to a kinetic isotope effect—a change in the rate of a chemical reaction upon isotopic substitution. d-nb.info This effect provides valuable information about reaction mechanisms. d-nb.info Furthermore, deuterated compounds serve as crucial internal standards in mass spectrometry, enhancing the accuracy of quantitative analyses. They are also invaluable in nuclear magnetic resonance (NMR) spectroscopy, where the substitution of hydrogen with deuterium can simplify complex spectra.

Overview of 3-Bromotoluene-2,4,6-d3 as a Strategic Deuterated Aryl Halide

This compound is a deuterated form of 3-bromotoluene (B146084) in which three hydrogen atoms on the aromatic ring have been replaced with deuterium. nih.govlgcstandards.com This specific labeling pattern makes it a highly useful research compound. cymitquimica.comcymitquimica.com It serves as a building block for the synthesis of other deuterated molecules, which are essential in fields like medicinal chemistry and materials science. researchgate.net The presence of both a bromine atom and deuterium labels allows researchers to investigate a variety of chemical transformations, including cross-coupling reactions and mechanistic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄BrD₃ |

| Molecular Weight | 174.05 g/mol nih.gov |

| Appearance | Colourless Liquid cymitquimica.com |

| Purity | 98 atom % D cymitquimica.com |

| CAS Number | 1219805-60-3 lgcstandards.com |

| Unlabelled CAS Number | 591-17-3 lgcstandards.com |

This table presents key physicochemical data for this compound.

Historical Context and Evolution of Deuterium Applications in Mechanistic and Synthetic Studies

The concept of isotopes was first introduced by Frederick Soddy in 1913. nih.gov The subsequent discovery and availability of deuterium opened new avenues in chemical research. Early studies demonstrated that deuterated compounds could exhibit different reaction rates compared to their non-deuterated counterparts, a phenomenon attributed to the greater stability of the carbon-deuterium bond. nih.gov This discovery laid the foundation for the use of deuterium in mechanistic studies. nih.govsnnu.edu.cn

Initially, the application of stable isotopes was somewhat overshadowed by the advent of radioisotopes. nih.gov However, the limitations and safety considerations associated with radioactive materials led to a resurgence in the use of stable isotopes like deuterium. nih.gov Over the past few decades, the development of sophisticated analytical techniques, particularly mass spectrometry and NMR spectroscopy, has greatly expanded the utility of deuterated compounds. wikipedia.orgspectroinlets.com Today, they are integral to a wide range of research areas, from understanding reaction mechanisms in organic chemistry to studying drug metabolism in pharmacology. nih.govresearchgate.netsnnu.edu.cn

The synthesis of specifically labeled compounds like this compound is a testament to the evolution of synthetic methodologies. The preparation of its non-deuterated precursor, 3-bromotoluene, can be achieved from 3-bromo-4-aminotoluene through diazotization and reduction. chemicalbook.comorgsyn.org The general strategy for producing deuterated aromatic compounds often involves acid-catalyzed hydrogen-deuterium exchange. academie-sciences.fr

Table 2: Key Milestones in the Application of Deuterium in Chemistry

| Year/Period | Milestone | Significance |

| 1913 | Frederick Soddy introduces the term "isotope". nih.gov | Foundational concept for understanding elements with different masses. |

| Early 1930s | Discovery of Deuterium. | Provided a stable isotope for use as a tracer in chemical and biological systems. |

| Mid-20th Century | Development of the Kinetic Isotope Effect. nih.gov | Became a critical tool for elucidating reaction mechanisms. |

| Post-WWII | Rise of radioisotopes. nih.gov | Temporarily shifted focus away from stable isotopes for some applications. |

| Late 20th Century to Present | Advancements in Mass Spectrometry and NMR. wikipedia.orgnih.gov | Enabled precise detection and quantification of deuterated compounds, leading to widespread use. |

| 2017 | First FDA-approved deuterated drug. d-nb.info | Highlighted the therapeutic potential of deuterium-containing pharmaceuticals. |

This table outlines the historical progression of the use of deuterium in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-trideuterio-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIFKOVZNJTSGO-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C)[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Site Specific Deuteration of 3 Bromotoluene 2,4,6 D3

Precursor Synthesis Strategies to Deuterated Toluene (B28343) Derivatives

The synthesis of 3-Bromotoluene-2,4,6-d3 can be approached by two primary retrosynthetic pathways: either by first preparing a suitable toluene precursor and then introducing the bromine atom, or by deuterating 3-bromotoluene (B146084) directly. The precursor strategy often provides better control over the final arrangement of the substituents.

Direct electrophilic bromination of toluene is not a viable method for producing 3-bromotoluene in high yield. The methyl group is an ortho-, para-director for electrophilic aromatic substitution, meaning direct bromination primarily yields a mixture of 2-bromotoluene and 4-bromotoluene. nih.govresearchgate.net To achieve the required meta-substitution pattern, alternative strategies involving substituted aniline precursors are employed.

One established method is the use of a Sandmeyer-type reaction. This process can start from a precursor like 3-bromo-4-aminotoluene. orgsyn.orgorgsyn.org In this procedure, the amino group is first converted into a diazonium salt, which is then subsequently removed and replaced with hydrogen in a reduction step, yielding the desired 3-bromotoluene. orgsyn.org This multi-step sequence ensures the bromine atom is placed specifically at the 3-position, a result not achievable through direct bromination of the parent toluene molecule.

An effective strategy for synthesizing this compound involves preparing a deuterated toluene intermediate first, followed by the introduction of the bromine atom. A highly suitable precursor for this route is m-toluidine (3-aminotoluene). The amino group of m-toluidine is a strong activating group, and in conjunction with the methyl group, it powerfully directs electrophilic substitution to the 2, 4, and 6 positions of the aromatic ring.

This directing effect allows for a highly regioselective hydrogen-deuterium exchange reaction on m-toluidine, using a deuterium (B1214612) source under acidic conditions to produce 3-aminotoluene-2,4,6-d3. Once the deuterium atoms are in place, the amino group can be converted to a bromine atom via the Sandmeyer reaction. This precursor-based approach ensures high isotopic purity at the desired positions before the final bromination step is carried out.

Deuterium Incorporation Techniques at Aromatic Positions (2,4,6-d3)

The most direct method for incorporating deuterium onto the aromatic ring is through hydrogen-deuterium (H-D) exchange, a process that substitutes hydrogen atoms with deuterium. nih.govwikipedia.org

Acid-catalyzed H-D exchange is a common and effective method for incorporating deuterium into aromatic molecules. nih.govmdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism where a deuteron (D⁺) from a strong deuterated acid acts as the electrophile. nih.gov For the synthesis of this compound, this exchange is performed on 3-bromotoluene itself.

The substituents on the ring guide the position of deuterium incorporation. The methyl group (-CH₃) at position 1 is an activating, ortho-, para-directing group. The bromine atom (-Br) at position 3 is a deactivating but also ortho-, para-directing group. Both substituents, therefore, direct incoming electrophiles (deuterons) to the 2, 4, and 6 positions, making this a highly regioselective method for producing the target molecule. Strong deuterated acids such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d) are typically used as the deuterium source and catalyst. nih.gov

The efficiency of the acid-catalyzed H-D exchange is highly dependent on the reaction conditions, primarily acid concentration and temperature. wikipedia.org Optimizing these parameters is crucial for achieving high deuterium incorporation while minimizing degradation of the starting material and the formation of byproducts.

| Parameter | Effect on Exchange Efficiency | Considerations |

| Acid Concentration | Higher concentration increases the availability of D⁺ ions, generally leading to a faster reaction rate and higher deuterium incorporation. | Very high concentrations can increase the rate of side reactions, such as sulfonation. |

| Temperature | Increased temperature accelerates the rate of H-D exchange, helping to overcome the activation energy of the C-H bond cleavage. wikipedia.org | Elevated temperatures can also promote competing side reactions and may lead to decomposition of the substrate. wikipedia.orgnih.gov |

| Reaction Time | Longer reaction times allow the exchange equilibrium to proceed further toward the deuterated product. | Prolonged exposure to harsh acidic conditions and high temperatures can increase the likelihood of byproduct formation. |

Finding the optimal balance is key. The process often involves heating the substrate in the presence of a strong deuterated acid under controlled conditions to maximize the isotopic purity of the final product. wikipedia.orgmdpi.com

When using deuterated sulfuric acid (D₂SO₄) as the catalyst and deuterium source, a significant competing side reaction is aromatic sulfonation. This is another electrophilic aromatic substitution reaction where a -SO₃D group is added to the aromatic ring, leading to unwanted byproducts.

Several strategies can be employed to mitigate sulfonation and other side reactions:

Temperature Control: Sulfonation is often more sensitive to temperature than H-D exchange. Conducting the reaction at the lowest possible temperature that still allows for efficient deuteration can significantly reduce the rate of sulfonation.

Control of Acid Concentration: Using a less concentrated acid solution can disfavor the formation of the highly reactive electrophile required for sulfonation.

Reaction Time Management: Minimizing the reaction time to the point where sufficient deuteration has occurred can prevent the further formation of sulfonated byproducts.

Choice of Acid: Utilizing a strong, non-sulfonating acid like trifluoroacetic acid-d (TFA-d) can eliminate the possibility of sulfonation altogether, although its efficiency for H-D exchange may differ from that of D₂SO₄. nih.gov

Careful management of these factors is essential to ensure a high yield and purity of the desired this compound. nih.gov

Metal-Catalyzed Deuteration Reactions

Metal-catalyzed reactions provide powerful tools for the introduction of deuterium into aromatic systems. Palladium and silver catalysts, in particular, have been utilized in distinct approaches to achieve deuteration through different mechanistic pathways. These methods are valued for their potential to achieve high isotopic incorporation under controlled conditions.

Palladium-catalyzed dehalogenative deuteration is a widely employed method for the precise installation of hydrogen isotopes. chemrxiv.org This technique traditionally involves the use of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), to replace a halogen atom with a deuterium atom from D₂ gas. chemrxiv.orgnih.gov However, this approach has faced long-standing challenges, including incomplete isotope incorporation and limited tolerance for certain functional groups, especially when applied to aryl bromides and chlorides. nih.govchemistryviews.org

To overcome these limitations, novel homogeneous palladium catalytic systems have been developed. chemrxiv.orgnih.gov One such advanced system utilizes a palladium catalyst in conjunction with an additive like zinc acetate (Zn(OAc)₂). nih.govchemistryviews.org This system facilitates the dehalogenative deuteration of a wide range of aryl halides with D₂ or T₂ gas under mild reaction conditions, often at room temperature. nih.govchemistryviews.org A key advantage of this homogeneous method is its ability to achieve complete or nearly quantitative isotope incorporation while exhibiting excellent compatibility with diverse and sensitive functional groups that are often problematic in heterogeneous Pd/C reactions. chemrxiv.orgnih.gov

For the specific synthesis of this compound, this method's site-selectivity is inherently controlled by the starting material. The synthesis would necessitate a precursor molecule where halogens (e.g., chlorine, bromine, or iodine) are present at the 2, 4, and 6 positions of the 3-bromotoluene core, such as 3-Bromo-2,4,6-trihalotoluene. The palladium catalyst then selectively cleaves the carbon-halogen bonds at these positions and replaces them with deuterium from the D₂ gas source.

Table 1: Key Features of Homogeneous Palladium-Catalyzed Dehalogenative Deuteration

| Parameter | Description | Source |

| Catalyst System | Homogeneous Palladium Catalyst (e.g., PdCl₂(amphos)₂) with Zn(OAc)₂ additive | chemistryviews.org |

| Isotope Source | Deuterium (D₂) or Tritium (T₂) Gas | chemrxiv.orgnih.gov |

| Key Advantage | High isotopic incorporation and excellent functional group tolerance | nih.govchemistryviews.org |

| Site-Selectivity | Determined by the position of the leaving halogen on the precursor molecule | |

| Conditions | Mild (e.g., room temperature) | nih.govchemistryviews.org |

An alternative and highly atom-efficient strategy for deuteration is the direct hydrogen/deuterium (H/D) exchange catalyzed by silver salts. nih.gov This approach avoids the need for pre-functionalized starting materials, such as poly-halogenated precursors, by directly replacing existing hydrogen atoms on the aromatic ring with deuterium. nih.gov

The reaction typically employs a silver catalyst, such as silver carbonate (Ag₂CO₃) or silver trifluoromethanesulfonate (AgOTf), with deuterium oxide (D₂O) serving as the inexpensive and readily available deuterium source. nih.govresearchgate.net The proposed mechanism involves a silver-promoted C-H bond activation to form an aryl-silver intermediate, which subsequently undergoes deuterolysis to incorporate the deuterium atom. researchgate.netchemrxiv.org This protocol is noted for proceeding under mild and neutral conditions, enhancing its applicability. nih.gov This method has been successfully used for the deuteration of a variety of (hetero)aryl bromides. researchgate.net

Table 2: Representative Conditions for Silver-Catalyzed H/D Exchange

| Parameter | Condition | Source |

| Catalyst | AgOTf, Ag₂CO₃, Ag₂O | |

| Isotope Source | D₂O | nih.govresearchgate.net |

| Solvent | CDCl₃, 1,4-dioxane | |

| Temperature | Ambient to 90°C | nih.gov |

| Key Advantage | Use of inexpensive D₂O, mild and neutral conditions, no need for pre-functionalized substrate | nih.gov |

Investigation of Site-Selectivity and Isotopic Purity

Achieving high site-selectivity and isotopic purity is fundamental to the synthesis of specifically labeled compounds like this compound. Site-selectivity ensures that deuterium is incorporated exclusively at the desired 2, 4, and 6 positions, while high isotopic purity signifies that a large percentage of the molecules in the final product contain the desired number of deuterium atoms.

The determination of both site-selectivity and isotopic purity relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an essential tool for confirming the specific sites of deuteration.

¹H NMR (Proton NMR) is used to observe the disappearance of signals corresponding to the protons at the 2, 4, and 6 positions, confirming their replacement by deuterium.

²H NMR (Deuterium NMR) directly detects the deuterium nuclei, providing signals that confirm their presence and location on the aromatic ring.

¹³C NMR (Carbon-13 NMR) can also be used, as the coupling patterns of carbon atoms change upon deuteration of the attached positions.

In palladium-catalyzed dehalogenative deuteration, site-selectivity is directly governed by the placement of halogen atoms on the precursor molecule. In silver-catalyzed H/D exchange, selectivity is influenced by the electronic properties of the substrate and the directing effects of existing substituents, such as the methyl and bromo groups on the toluene ring.

Advanced Purification Techniques for Isotopic Purity Assessment

Purification is a critical step to ensure the quality, safety, and efficacy of isotopically labeled compounds, especially when they are intended for use in sensitive applications such as new drug discovery. moravek.com The process is designed to isolate the target compound and remove any impurities, which may include unreacted starting materials, partially labeled species, or byproducts from the chemical reaction. moravek.com

High-Performance Liquid Chromatography (HPLC) is one of the most reliable and widely used analytical techniques for the purification of labeled compounds. moravek.com It effectively separates molecules based on their physicochemical properties, allowing for the isolation of the desired this compound from a complex reaction mixture. This ensures a high standard of chemical purity, meaning the final product is free from undesired substances that could interfere with subsequent studies. moravek.com

Following purification, analytical methods are again employed to confirm the purity of the isolated compound. Nuclear Magnetic Resonance (NMR) analysis and liquid chromatography are key tools used to verify that the purification process has successfully removed contaminants and that the final product meets the required purity standards for its intended application. moravek.com

Application in Mechanistic Organic Chemistry

Elucidation of Reaction Pathways and Intermediates

Isotopically labeled compounds are indispensable for mapping the journey of atoms and bonds throughout a chemical reaction. The deuterium (B1214612) atoms in 3-Bromotoluene-2,4,6-d3 act as silent reporters, allowing chemists to follow the fate of specific positions on the aromatic ring.

The primary application of this compound is to serve as a tracer in chemical reactions. The mass difference between protium (B1232500) (¹H) and deuterium (D) allows for their easy differentiation by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. unam.mx This enables chemists to determine whether the C-D bonds on the aromatic ring have been cleaved, have remained intact, or have participated in exchange processes.

For instance, in studies of metal-catalyzed C-H activation reactions, deuterium labeling is critical. If this compound were subjected to a palladium-catalyzed arylation, the location and retention of deuterium in the final product would reveal the regioselectivity of the C-H activation step. Furthermore, conducting the reaction in the presence of a protic source could lead to H/D scrambling, where deuterium atoms on the ring are replaced by hydrogen. Observing such an exchange provides strong evidence for a reversible C-H activation step, a crucial mechanistic detail. rsc.org This ability to track the isotopic label provides clear insights into the reaction mechanism that would be difficult to obtain otherwise.

Many chemical reactions proceed through high-energy, short-lived intermediates that are impossible to isolate or observe directly. Isotopic labeling with compounds like this compound can provide compelling indirect evidence for their existence.

In nucleophilic aromatic substitution (SNAr) reactions, the proposed mechanism involves the formation of a negatively charged, transient species known as a Meisenheimer complex. By using this compound as the substrate, kinetic studies can reveal how the presence of deuterium at the ortho and para positions affects the rate of formation or decomposition of this intermediate. This data helps to confirm the intermediate's role in the reaction pathway and to understand its structure. Similarly, in reactions involving radical or anionic species, the isotopic composition of the products and any recovered starting material can help to map the flow of electrons and identify the most stable or reactive transient species. d-nb.info

The transition state is the fleeting, maximum-energy configuration of atoms that a reaction must pass through. Its structure dictates the reaction's rate and selectivity. While the transition state itself cannot be observed, its properties can be inferred by studying the influence of isotopic substitution. The magnitude of the kinetic isotope effect (discussed below) is highly sensitive to the geometry of the transition state. princeton.edu

For a reaction involving the cleavage of a C-D bond in this compound, a large isotope effect suggests a transition state where the bond is significantly broken. Conversely, a small effect implies a transition state that resembles either the reactants or the products more closely (an "early" or "late" transition state, respectively), in accordance with the Hammond postulate. princeton.edu Furthermore, the distribution of deuterium in the products of complex rearrangements can help to distinguish between different possible transition state geometries, providing a more refined picture of the reaction coordinate.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate for a molecule with a light isotope (kL) to the rate for the same molecule with a heavy isotope (kH), i.e., KIE = kL/kH. wikipedia.org Because a C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break, leading to a slower reaction rate when this bond is cleaved in the rate-determining step. princeton.edu This phenomenon is a powerful tool for mechanistic investigation.

A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H/C-D bonds, the theoretical maximum KIE is around 7 at room temperature, but observed values are typically lower. A significant primary KIE (generally kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. princeton.edu

The use of this compound allows for the direct measurement of the primary KIE for any reaction that involves the cleavage of the C-D bonds at the 2, 4, or 6 positions. For example, in electrophilic aromatic substitution or certain metal-catalyzed couplings, comparing the reaction rate of this compound with that of standard 3-bromotoluene (B146084) would yield the KIE. A large value would confirm that C-H/C-D bond cleavage is rate-limiting. rsc.org

| Reaction Type | Substrate System | Observed kH/kD | Reference |

|---|---|---|---|

| Benzylic Bromination | Toluene (B28343) vs. Toluene-d3 | 4.86 | unam.mx |

| Pd-Catalyzed Arylation | Benzene vs. Benzene-d6 | 4.4 | rsc.org |

| Reaction at Activated Ring Position | Deuterated Toluene Derivative | 2.5 - 3.0 |

The interpretation of these values provides deep insight. A KIE of 4.4 in a Pd-catalyzed reaction strongly suggests that C-H activation is the rate-limiting step. rsc.org The magnitude of the KIE is also influenced by the linearity of the hydrogen transfer in the transition state; more linear transfers tend to give larger KIEs. princeton.edu

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not broken or formed during the reaction, but its environment changes, typically due to a change in hybridization at the carbon atom to which it is attached. utdallas.edu These effects are smaller than primary KIEs but are still highly informative.

Normal SKIE (kH/kD > 1): Typically observed when the hybridization of the carbon atom changes from sp³ to sp² in the transition state. The C-H(D) bending vibrations are less restricted in the sp²-like transition state, leading to a faster reaction for the protio compound. utdallas.edu In practice, values are often in the 1.15 to 1.25 range. utdallas.edu

Inverse SKIE (kH/kD < 1): Occurs when the hybridization changes from sp² to sp³. The transition state is more sterically crowded, and the C-D bond, being slightly shorter and less vibrationally mobile, is favored. utdallas.edu

While the deuterium atoms in this compound are on an sp²-hybridized ring, the principles of SKIEs are crucial for studying reactions at the benzylic methyl group or in reactions that alter the ring's hybridization, such as certain addition reactions. For example, analyzing the SKIE at the α-carbon is a classic method to distinguish between SN1 and SN2 nucleophilic substitution mechanisms at a benzylic position. An SN1 reaction, which proceeds through an sp²-hybridized carbocation intermediate, typically shows a significant normal SKIE (kH/kD ≈ 1.15-1.22), whereas the more crowded SN2 transition state results in a KIE close to 1. wikipedia.orgutdallas.edu

| Hybridization Change (Reactant → TS) | Type of SKIE | Expected kH/kD | Typical Reaction |

|---|---|---|---|

| sp³ → sp² | Normal | > 1 (typically 1.15-1.25) | SN1 Solvolysis |

| sp² → sp³ | Inverse | < 1 (e.g., 0.7-0.9) | Nucleophilic Addition to Carbonyl |

| sp³ → sp³ | Normal | ≈ 1 (close to unity) | SN2 Substitution |

Correlation of KIE Data with Rate-Determining Steps and Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH). In the context of this compound, the KIE (kH/kD) is the ratio of the reaction rate of the non-deuterated (protiated) 3-bromotoluene to that of its deuterated counterpart. The magnitude of the KIE can provide crucial information about whether a carbon-hydrogen (C-H) bond is broken in the rate-determining step (RDS) of a reaction. wikipedia.orgacenet.edu

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the RDS. utdallas.edu For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is often indicative of the C-H bond being broken during the slowest step of the reaction. epfl.ch This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, leading to a higher activation energy for the cleavage of the C-D bond. baranlab.org Conversely, if the KIE is close to unity (kH/kD ≈ 1), it suggests that the C-H bond is not broken in the rate-determining step. epfl.ch

In studies involving this compound, the deuteration at the 2, 4, and 6 positions of the toluene ring allows for the investigation of reactions where these specific C-H bonds are targeted. For instance, in electrophilic aromatic substitution or certain cross-coupling reactions, the cleavage of an aromatic C-H bond can be the rate-limiting event. By comparing the reaction rates of 3-bromotoluene and this compound, researchers can determine if the C-H bond at the 2, 4, or 6 position is involved in the RDS.

For example, in a hypothetical palladium-catalyzed direct arylation reaction, if the reaction with this compound proceeds significantly slower than with 3-bromotoluene, it would support a mechanism where the concerted metalation-deprotonation (CMD) step, involving the cleavage of a C-H bond, is rate-determining. rsc.org The magnitude of the observed KIE can further refine the understanding of the transition state geometry. A maximal KIE is expected for a symmetrical transition state where the hydrogen is equally shared between the carbon and the abstracting species. utdallas.edu Deviations from this maximum can indicate an "early" or "late" transition state. utdallas.edu

It is important to note that the interpretation of KIE data is not always straightforward. The absence of a primary KIE does not definitively rule out C-H bond cleavage prior to the RDS, and the presence of a KIE does not automatically confirm that C-H cleavage is the sole RDS. baranlab.org Other factors, such as tunneling and secondary isotope effects, can also influence the observed KIE values. wikipedia.org

Table 1: Illustrative KIE Data for a Hypothetical Reaction of 3-Bromotoluene

| Reaction Type | Proposed Rate-Determining Step | Expected kH/kD for this compound | Mechanistic Implication |

| Electrophilic Aromatic Substitution | C-H bond cleavage at an ortho/para position | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Nucleophilic Aromatic Substitution | Nucleophilic attack on the carbon bearing the bromine | ≈ 1 | C-H bond cleavage is not involved in the rate-determining step. |

| Palladium-Catalyzed Cross-Coupling | Oxidative addition of the C-Br bond | ≈ 1 | C-H bond cleavage is not the rate-determining step. |

| Palladium-Catalyzed C-H Activation | Concerted Metalation-Deprotonation at an ortho position | > 2 | C-H bond activation is the rate-determining step. |

Deuterium Exchange Studies to Determine Reactivity Profiles

Deuterium exchange studies are another powerful application of isotopically labeled compounds like this compound for probing the reactivity of different positions on an aromatic ring. nih.gov These studies involve monitoring the exchange of deuterium atoms on the labeled compound with hydrogen atoms from the solvent or another reagent over time. The rates of exchange at different positions can provide a quantitative measure of the relative reactivity of those sites under specific reaction conditions. researchgate.net

In the case of this compound, the deuterium atoms are located at the positions ortho and para to the methyl group and meta to the bromine atom. These positions are activated towards electrophilic attack due to the electron-donating nature of the methyl group. By subjecting this compound to various conditions, such as acidic or basic media, or in the presence of a metal catalyst, the lability of the deuterium atoms can be assessed.

For example, in an acid-catalyzed deuterium exchange study, the rate of exchange of the deuterium atoms at the 2, 4, and 6 positions for protons from the acidic medium would reflect the susceptibility of these positions to electrophilic attack. A faster exchange rate at the para position (position 6) compared to the ortho positions (positions 2 and 4) would indicate a higher degree of activation at the para position, which is a common observation in electrophilic aromatic substitution reactions.

These studies can also reveal information about the reaction mechanism. For instance, if the exchange is catalyzed by a specific base, it might suggest a mechanism involving deprotonation to form a carbanionic intermediate. The relative rates of exchange can also be used to determine the kinetic acidity of the different C-H bonds.

Table 2: Hypothetical Deuterium Exchange Rates for this compound

| Position | Reagent/Condition | Relative Exchange Rate (k_rel) | Inferred Reactivity Profile |

| 2 (ortho) | D₂SO₄/D₂O | 1.0 | Activated towards electrophiles |

| 4 (ortho) | D₂SO₄/D₂O | 1.0 | Activated towards electrophiles |

| 6 (para) | D₂SO₄/D₂O | 2.5 | Most activated position towards electrophiles |

| 2 (ortho) | NaOD/D₂O | < 0.1 | Low kinetic acidity |

| 4 (ortho) | NaOD/D₂O | < 0.1 | Low kinetic acidity |

| 6 (para) | NaOD/D₂O | < 0.1 | Low kinetic acidity |

The data from deuterium exchange studies, when combined with KIE measurements and computational studies, can provide a comprehensive picture of the reactivity and mechanistic pathways for reactions involving 3-bromotoluene and related aromatic compounds.

Advanced Spectroscopic Characterization and Research Applications

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules containing deuterium. In the context of 3-Bromotoluene-2,4,6-d3, ²H NMR provides specific insights that are not readily accessible through conventional proton (¹H) NMR.

Real-Time Reaction Monitoring and Kinetic Profiling using ²H NMR

²H NMR is a non-invasive technique well-suited for monitoring chemical reactions in real-time. chemrxiv.org By observing the changes in the deuterium signals over time, researchers can gain a quantitative understanding of reaction kinetics. For instance, in reactions involving this compound, the disappearance of the reactant's deuterium signal and the appearance of new signals corresponding to deuterated products can be tracked to determine reaction rates and mechanisms. colostate.edu This is particularly useful in studying deuterium exchange reactions where a deuterium atom is transferred between molecules. colostate.edu The low natural abundance and distinct resonance frequency of deuterium minimize background interference, allowing for clear and unambiguous monitoring of the labeled species throughout the reaction. huji.ac.il

A key advantage of using ²H NMR for kinetic profiling is its ability to provide detailed mechanistic information. colostate.edu For example, observing the formation of specific deuterated intermediates can help elucidate complex reaction pathways. The integration of the deuterium signals provides a direct measure of the concentration of each deuterated species, enabling the construction of accurate kinetic profiles.

Elucidation of Structural Dynamics in Complex Reaction Mixtures

In complex reaction mixtures containing multiple components, ²H NMR can selectively probe the behavior of deuterated molecules like this compound. The simplicity of the ²H NMR spectrum, which often consists of broad signals, can be an advantage in crowded spectral environments. huji.ac.il This selectivity allows for the study of structural dynamics, such as conformational changes or intermolecular interactions, of the deuterated compound without significant overlap from the signals of other non-deuterated molecules in the mixture. This approach is valuable in understanding how the labeled molecule behaves within a complex chemical system.

Advanced ¹H and ¹³C NMR for Confirmation of Isotopic Purity and Site-Specificity

While ²H NMR is crucial for observing the deuterium label directly, ¹H and ¹³C NMR spectroscopy are essential for confirming the isotopic purity and the precise location of the deuterium atoms in this compound.

In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. huji.ac.il This provides a straightforward method to verify the site-specificity of the deuteration. Furthermore, the presence of small proton-deuterium couplings can sometimes be observed in partially deuterated molecules, offering additional structural information. huji.ac.il

¹³C NMR spectroscopy offers another layer of verification. The carbon signals directly attached to deuterium atoms will exhibit characteristic splitting patterns (due to ¹³C-²H coupling) and a shift in their resonance frequency compared to their non-deuterated counterparts. libretexts.orgbhu.ac.in Broadband proton decoupling, a common technique in ¹³C NMR, simplifies the spectrum by removing ¹³C-¹H coupling, making the identification of deuterated carbons more apparent. libretexts.org The number of signals in the ¹³C NMR spectrum can confirm the number of non-equivalent carbons, providing further evidence of the compound's structure. bhu.ac.in

| NMR Technique | Information Gained for this compound | Key Features |

| ²H NMR | Direct observation of deuterium, reaction kinetics, structural dynamics. | Low natural abundance, distinct frequency, selective for labeled sites. huji.ac.il |

| ¹H NMR | Confirmation of deuteration sites (absence of proton signals), isotopic purity. | High sensitivity, sharp signals, useful for identifying residual protons. huji.ac.il |

| ¹³C NMR | Confirmation of deuteration sites (C-D coupling), overall structure. | Wide chemical shift range, each unique carbon gives a signal. libretexts.orgbhu.ac.in |

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled compounds like this compound, MS is indispensable for verifying isotopic enrichment and for use in tracer studies.

High-Resolution Mass Spectrometry for Precise Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the precise determination of a compound's elemental formula. doe.govrsc.org In the case of this compound, HRMS can distinguish between the mass of the deuterated compound and any residual non-deuterated or partially deuterated species. This capability is crucial for quantifying the isotopic purity of the labeled compound. almacgroup.com The high mass accuracy of techniques like Time-of-Flight (TOF) mass spectrometry allows for the resolution of isotopic peaks that might otherwise overlap, leading to a more accurate assessment of isotopic enrichment. almacgroup.com

The determined isotopic purity is a critical parameter for the use of this compound as an internal standard in quantitative analyses, ensuring the accuracy of the measurements.

Application in Isotopic Tracing and Metabolite Identification in Chemical Systems

The known mass difference between this compound and its non-deuterated analog makes it an excellent internal standard for quantitative mass spectrometry. When added to a sample at a known concentration, it can be used to correct for variations in sample preparation and instrument response.

Furthermore, deuterated compounds are extensively used in isotopic tracing studies to elucidate reaction mechanisms and metabolic pathways. doe.govmdpi.com In a typical experiment, the deuterated compound is introduced into a chemical or biological system. The fate of the deuterium label is then traced by analyzing the products using mass spectrometry. The characteristic mass shift imparted by the deuterium atoms allows for the easy identification of molecules that have originated from the labeled precursor. This approach has been successfully used to identify drug metabolites, where the mass difference between the deuterated and non-deuterated forms helps to pinpoint metabolic products in complex biological matrices. mdpi.comacs.orgnih.gov

| Mass Spectrometry Technique | Application for this compound | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, determination of elemental formula, quantification of isotopic purity. | High accuracy and resolution, enables differentiation of isotopologues. doe.govrsc.orgalmacgroup.com |

| Isotopic Tracing with MS | Use as an internal standard, elucidation of reaction mechanisms, identification of metabolites. | Known mass shift facilitates tracking, improves accuracy of quantification. doe.govmdpi.com |

Quantitative Analysis by Isotopic Dilution Mass Spectrometry (IDMS)

Isotopic Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for achieving high-accuracy quantitative measurements. The method's foundation lies in the addition of a known quantity of an isotopically labeled version of the analyte to the sample, which then serves as an internal standard. researchgate.netnih.gov this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 3-bromotoluene (B146084), and related compounds in complex matrices.

The core principle of IDMS involves measuring the ratio of the naturally occurring analyte to the isotopically enriched standard. researchgate.net Because the deuterated standard (this compound) is chemically almost identical to the analyte (3-bromotoluene), it exhibits the same behavior during sample preparation, extraction, and chromatographic separation. nih.gov This co-elution and identical chemical behavior mean that any sample loss or variation in instrument response affects both the analyte and the standard equally, allowing these variations to be effectively canceled out. This makes each sample its own calibration point, correcting for matrix effects and improving the accuracy and reproducibility of the analysis. nih.gov

In a typical IDMS workflow using gas chromatography-mass spectrometry (GC-MS), the sample is spiked with a known amount of this compound. researchgate.net The mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the three deuterium atoms. By comparing the peak area of the analyte's mass-to-charge ratio (m/z) with that of the deuterated standard, a precise calculation of the analyte's concentration in the original sample can be made. nih.gov This approach is crucial for applications such as tracking environmental contaminants and in metabolic stability studies where precise quantification is paramount.

Table 1: Properties of this compound for IDMS

| Property | Value | Reference |

| IUPAC Name | 1-bromo-3-(trideuteriomethyl)benzene | nih.gov |

| Molecular Formula | C₇H₄BrD₃ | |

| Molecular Weight | 174.05 g/mol | |

| Monoisotopic Mass | 173.99822 Da | nih.gov |

| Deuterium Enrichment | Typically ≥98 atom % D | |

| Primary Application | Internal Standard in Mass Spectrometry |

Vibrational Spectroscopy (IR, Raman) for Deuteration Effects and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides powerful insights into the molecular structure and bonding within a molecule. For this compound, these methods are particularly useful for confirming the success of isotopic labeling and for analyzing the effects of deuteration on the vibrational modes of the aromatic ring and methyl group.

The substitution of hydrogen with its heavier isotope, deuterium, has a pronounced effect on the vibrational frequencies of the molecule, especially for bonds directly involving the isotope. nih.gov This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. The doubling of the mass from hydrogen to deuterium leads to a significant downward shift (a redshift) in the frequency of the corresponding vibrational modes. nih.govpnas.org

The most distinct changes in the spectra of this compound compared to non-deuterated 3-bromotoluene are observed in the C-H and C-D stretching regions.

C-H Stretching: In standard 3-bromotoluene, aromatic and methyl C-H stretching vibrations typically appear in the 2850–3100 cm⁻¹ region of the IR and Raman spectra.

C-D Stretching: In this compound, the stretching vibrations for the C-D bonds on the aromatic ring are shifted to a much lower frequency, typically appearing in the 2100–2300 cm⁻¹ range. nih.govpnas.org This region is often clear of other fundamental vibrations, making the C-D stretch a clear diagnostic marker for deuteration.

Deuteration also affects other vibrational modes, such as bending (scissoring, wagging, twisting) and rocking motions. nih.govresearchgate.net The C-D in-plane and out-of-plane bending modes appear at lower wavenumbers compared to their C-H counterparts. researchgate.net For instance, aromatic C-D out-of-plane bending features are predicted in the 14.5–17.9 μm (approx. 690–560 cm⁻¹) region, while C-H out-of-plane bends are in the 11–14 μm (approx. 910–715 cm⁻¹) range. researchgate.net Analysis of these shifts in both IR and Raman spectra allows for a detailed assignment of the molecule's vibrational modes and provides a comprehensive confirmation of its isotopic composition and structure. cdnsciencepub.comresearchgate.net

Table 2: Comparison of Characteristic Vibrational Frequencies (C-H vs. C-D)

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Reference |

| Aromatic C-H/C-D Stretch | ~3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ | nih.govpnas.org |

| Aromatic C-H/C-D In-Plane Bend | 1000-1300 cm⁻¹ | Lower frequency shift observed | researchgate.net |

| Aromatic C-H/C-D Out-of-Plane Bend | 700-900 cm⁻¹ | Lower frequency shift observed | researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become a cornerstone in the elucidation of complex reaction mechanisms. For 3-Bromotoluene-2,4,6-d3, these methods are particularly useful for understanding how the presence of deuterium (B1214612) at specific positions influences the reactivity of the molecule.

Density Functional Theory (DFT) for Transition State Geometry and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the geometries of transition states and calculating the energy profiles of reactions involving this compound.

By mapping the potential energy surface of a reaction, DFT calculations can identify the lowest energy path from reactants to products. This path includes the high-energy transition state, a fleeting molecular configuration that determines the reaction rate. For reactions such as nucleophilic aromatic substitution or cross-coupling reactions involving this compound, DFT can elucidate the structure of intermediates, like Meisenheimer complexes, and the transition states leading to their formation and subsequent reaction.

The substitution of hydrogen with deuterium, a heavier isotope, can lead to subtle changes in bond lengths and vibrational frequencies. While these changes are minimal, DFT calculations are sensitive enough to predict their impact on the transition state geometry and the activation energy of the reaction. For instance, the increased mass of deuterium can lower the zero-point energy of the C-D bond compared to the C-H bond, which can, in turn, affect the energy barrier for bond cleavage.

Table 1: Illustrative DFT Data for a Hypothetical Reaction Step

| Parameter | Reactant (this compound) | Transition State | Product |

| Relative Energy (kcal/mol) | 0 | 25.3 | -15.7 |

| Key Bond Length (Å) | C-Br: 1.91 | C-Br: 2.25, C-Nu: 2.10 | C-Nu: 1.85 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Note: This table is illustrative. Actual values would be specific to the reaction being studied (e.g., a specific nucleophile 'Nu').

Prediction of Deuteration Site Reactivity and Selectivity

Computational models are crucial for predicting the most likely sites for deuteration in aromatic compounds. The principles of electrophilic aromatic substitution often govern these reactions. The reactivity and selectivity of these substitutions are influenced by the electronic effects of the substituents already present on the aromatic ring—in this case, the bromine atom and the methyl group.

The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating group but also an ortho, para-director. In the case of 3-bromotoluene (B146084), these directing effects are synergistic for the 2, 4, and 6 positions. Theoretical calculations can quantify the electron density at each carbon atom in the ring, predicting that these positions are the most nucleophilic and therefore the most susceptible to electrophilic attack by a deuterium source. upertis.ac.idgla.ac.uk

Furthermore, quantum chemical calculations can model the reaction intermediates (arenium ions or Wheland intermediates) for deuteration at each possible site. gla.ac.uk By comparing the relative stabilities of these intermediates, a clear prediction of the regioselectivity of the deuteration process can be made. The stability of these carbocation intermediates is a key factor in determining the outcome of the reaction.

Molecular Dynamics Simulations to Understand Isotopic Influence on Reactivity and Structure

While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netresearchgate.net For this compound, MD simulations can be employed to understand how the isotopic substitution affects the molecule's structural dynamics, solvation, and interactions with other reactants.

These simulations can also be used to study the transport properties of this compound, such as its diffusion through a medium, which can be a limiting factor in certain reactions. nih.gov

Theoretical Prediction and Validation of Kinetic Isotope Effects

One of the most direct consequences of isotopic substitution is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The KIE is a powerful tool for studying reaction mechanisms.

Theoretically, the KIE can be predicted using the transition state theory combined with quantum chemical calculations of the vibrational frequencies of the reactant and the transition state. The primary KIE (kH/kD) occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For C-H versus C-D bonds, this ratio is typically greater than 1, as the C-H bond is weaker and broken more easily. A substantial KIE would be expected in reactions where a C-D bond on the aromatic ring or the methyl group of this compound is cleaved in the rate-limiting step. gla.ac.uk

Conversely, an inverse KIE (kH/kD < 1) can occur if the hybridization of the carbon atom changes from sp2 to sp3 in the transition state. dntb.gov.ua This has been observed in some aromatic hydroxylation reactions. dntb.gov.ua Theoretical models can predict the magnitude of the KIE, which can then be compared with experimental data to validate the proposed reaction mechanism. For reactions where the C-D bond is not broken in the rate-determining step, a smaller secondary KIE may be observed.

The theoretical prediction and subsequent experimental validation of KIEs provide strong evidence for or against a particular reaction pathway. For example, in nucleophilic aromatic substitution, if the removal of a deuterium atom from the ring is part of the rate-determining step, a significant primary KIE would be predicted. caltech.edu

Applications in Advanced Analytical Chemistry and Environmental Tracing

Role as an Internal Standard in Quantitative Analytical Methods

Deuterated compounds are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis due to their chemical similarity to the analyte of interest. An ideal internal standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis, but is distinguishable by its mass. Although specific studies employing 3-Bromotoluene-2,4,6-d3 as an internal standard are not documented in available literature, its properties make it theoretically suitable for the quantification of its non-deuterated counterpart, 3-bromotoluene (B146084), or similar aromatic compounds.

In quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), calibration curves are essential for determining the concentration of an analyte in an unknown sample. A stable isotope-labeled internal standard like this compound would be added at a constant, known concentration to all calibration standards and unknown samples. The calibration curve is then constructed by plotting the ratio of the analyte's signal response to the internal standard's signal response against the analyte's concentration.

A primary challenge in chromatography-mass spectrometry is the "matrix effect," where co-eluting compounds from a complex sample (e.g., blood, soil, water) can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. Because a deuterated internal standard is nearly identical in its chemical and physical properties to the analyte, it is affected by the matrix in the same way. By using the ratio of the analyte to the internal standard, these variations are normalized, effectively correcting for matrix effects and improving the accuracy of quantification.

Table 1: Theoretical Data for Calibration Curve using a Deuterated Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area (Constant) | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1 | 1,500 | 100,000 | 0.015 |

| 5 | 7,600 | 101,000 | 0.075 |

| 10 | 15,200 | 99,500 | 0.153 |

| 50 | 75,500 | 100,500 | 0.751 |

This table illustrates the principle of using a constant concentration of an internal standard to generate a calibration curve based on peak area ratios, which corrects for variations in analysis.

Trace analysis involves measuring substances at very low concentrations (parts per million or lower), where even minor variations in sample handling, injection volume, or instrument response can lead to significant errors. The use of a deuterated internal standard like this compound is critical for enhancing accuracy and reproducibility in such analyses. It compensates for analyte loss during sample preparation steps (e.g., extraction, evaporation) and corrects for fluctuations in instrument performance. By normalizing the analyte's signal to that of the co-analyzed internal standard, the method's precision and day-to-day reproducibility are significantly improved, which is essential for reliable trace-level quantification in fields like environmental monitoring and toxicology.

Environmental Fate and Transport Studies Utilizing Deuterium (B1214612) as a Tracer

Isotopically labeled compounds are powerful tools for tracing the movement and transformation of chemicals in the environment. Deuterium-labeled molecules like this compound can be introduced into environmental systems in controlled studies to track their pathways and breakdown processes. However, specific environmental studies utilizing this compound as a tracer have not been identified in the reviewed literature. The following sections describe the principles of how such a compound would be used.

To understand how a pollutant like 3-bromotoluene degrades in soil or water, researchers can introduce a known amount of its deuterated version, this compound. Over time, samples from the system (e.g., water, sediment) are collected and analyzed, typically by mass spectrometry. The deuterium atoms act as a stable, non-radioactive label. By identifying the deuterated transformation products, scientists can piece together the degradation pathway. This method helps to distinguish the degradation products of the specific pollutant from other similar compounds that may be present in the environment. This information is crucial for assessing the persistence and potential risks of aromatic pollutants.

Deuterated compounds, particularly deuterated water (D₂O), are widely used as tracers in hydrology to study the movement of groundwater and surface water. A soluble and stable deuterated organic compound could theoretically be used for similar purposes in specific scenarios, such as tracking contaminated water plumes. If this compound were part of a known contaminant mixture, its movement could be monitored to understand the flow path, velocity, and dispersion of the plume in an aquifer. By measuring its concentration at various points over time, hydrologists can calculate the residence time of the water and the contaminants it carries within a specific section of the aquifer.

Table 2: Theoretical Application of a Deuterated Tracer in a Hydrological Study

| Monitoring Well ID | Distance from Source (meters) | Time After Release (days) | Tracer Concentration (µg/L) |

|---|---|---|---|

| MW-1 | 10 | 5 | 50.2 |

| MW-1 | 10 | 10 | 25.1 |

| MW-2 | 50 | 20 | 15.8 |

| MW-2 | 50 | 30 | 30.5 |

| MW-3 | 100 | 50 | 5.3 |

This table provides a conceptual example of how a tracer's concentration would be monitored over time at different locations to understand groundwater movement and contaminant transport.

Building Block in the Synthesis of Other Complex Deuterated Molecular Probes

The strategic placement of deuterium atoms on the aromatic ring of this compound, combined with the reactive bromo group, makes it a highly valuable precursor in the synthesis of more complex, isotopically labeled molecules. In this role, it serves as a foundational component, or "building block," where the core deuterated toluene (B28343) structure is incorporated into a larger, more functional molecule. The primary advantage of using this compound is that the deuterium labels are preserved throughout subsequent chemical transformations, yielding a final product that is specifically tagged for advanced analytical applications.

The versatility of this compound as a synthetic building block stems from the reactivity of the carbon-bromine (C-Br) bond. This bond provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for their efficiency and tolerance of a wide range of functional groups.

By employing this compound in these reactions, chemists can construct elaborate molecular architectures that retain the specific 2,4,6-trideuteration pattern. The resulting complex molecules can be used as molecular probes in various fields, including medicinal chemistry and materials science, where the deuterium labels facilitate mechanistic studies of chemical reactions or the tracing of metabolic pathways.

Key Synthetic Transformations

Several key cross-coupling reactions can be utilized to transform this compound into more complex deuterated probes. The general principle involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst. The table below illustrates the types of reactions and the corresponding molecular probes that can be synthesized.

| Reaction Name | Coupling Partner | Resulting C-C or C-N Bond | General Structure of Product | Potential Application of Product |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | Aryl-Aryl | Labeled biaryl compounds for mechanistic studies or as labeled drug analogues. | |

| Heck Coupling | Alkene | Aryl-Vinyl | Deuterated stilbenes or other vinylarenes used as fluorescent probes or in materials science. | |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | Labeled aryl alkynes for use in "click" chemistry or as precursors to complex natural products. | |

| Buchwald-Hartwig Amination | Amine | Aryl-Nitrogen | Deuterated anilines and their derivatives, which are common motifs in pharmaceuticals. |

This table illustrates potential synthetic applications based on established palladium-catalyzed cross-coupling reactions. The product structures are generalized to show the newly formed bond originating from the this compound core.

Detailed Research Findings

While the utility of this compound as a building block is well-established in principle, specific examples in peer-reviewed literature detailing the synthesis of complex molecular probes starting from this exact compound are illustrative of its potential. The presence of both a bromine atom and stable deuterium labels allows researchers to investigate a variety of chemical transformations. For instance, in a Suzuki coupling reaction, this compound could be reacted with a phenylboronic acid derivative to create a deuterated 3-methylbiphenyl. This new molecule, now containing the D3-labeled ring, could be used as an internal standard for quantitative mass spectrometry or to study the metabolism of biphenyl-containing drugs.

Similarly, in a Buchwald-Hartwig amination, reacting this compound with a complex amine would yield a deuterated N-aryl amine. This is particularly relevant in pharmaceutical research, as the N-aryl amine substructure is present in many drug candidates. Synthesizing a deuterated version of a drug allows for detailed pharmacokinetic studies, where the fate of the drug can be tracked accurately by detecting the mass difference conferred by the deuterium atoms.

The key finding is that this compound provides a reliable method for incorporating a stable, non-radioactive isotopic signature into specific positions of a target molecule, enabling precise analysis that would otherwise be difficult to achieve.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Ultra-Regioselective and Mild Deuteration

The targeted synthesis of 3-Bromotoluene-2,4,6-d3 necessitates catalytic systems capable of precise regioselectivity under gentle reaction conditions. Future research is heavily invested in creating such novel catalysts to overcome the challenges of selective C-H bond activation.

A significant area of exploration involves homogeneous transition-metal catalysts, particularly those based on iridium and iron. Iridium complexes are well-regarded for their ability to direct hydrogen isotope exchange (HIE). nih.govresearchgate.netacs.orgfigshare.comfigshare.com For instance, specific iridium catalysts have been shown to selectively deuterate the ortho-positions of various substituted arenes. acs.orgfigshare.comfigshare.comsnnu.edu.cn The development of N-heterocyclic carbene (NHC) ligands for iridium has been particularly fruitful, enabling efficient H/D exchange under mild conditions. acs.orgfigshare.comfigshare.comnih.gov Research is also focusing on iron-based catalysts as a more earth-abundant and economical alternative. nih.gov Iron pincer complexes have demonstrated high activity for H/D exchange at the sterically most accessible positions of aromatic hydrocarbons, such as the meta and para positions of toluene (B28343), under mild conditions (50–80 °C). nih.gov

Heterogeneous catalysts, such as palladium or platinum on carbon (Pd/C, Pt/C), offer advantages in terms of easy removal and reduced metal leaching. jst.go.jp While traditional methods with these catalysts often require harsh conditions, recent advancements show that activating the metal with H2 gas allows the H-D exchange to proceed smoothly in D2O under milder conditions. jst.go.jp Supported iridium nanoparticles are also emerging as a promising heterogeneous system, enabling the deuteration of arenes and heteroarenes with high chemo- and regioselectivity, notably at para- and meta-positions, while leaving ortho-positions untouched. acs.orgchemrxiv.org

Organocatalysis represents a metal-free frontier for deuteration. researchgate.net N-heterocyclic carbenes (NHCs) have been used to catalyze the direct deuteration of aldehydes, and recent work has expanded this to a broader range of substrates. researchgate.netacs.org Another novel approach involves using catalytic amounts of hexafluorophosphate (B91526) (PF6−) in a fluorinated solvent system (HFIP/D2O) to trigger HIE in aromatic compounds under ambient conditions, a method that has proven effective for phenols, anilines, and heterocycles. digitellinc.comnih.gov

The following table summarizes key features of these emerging catalytic systems.

| Catalyst Type | Metal/Core | Ligand/Support/Medium | Key Advantages | Research Focus |

| Homogeneous Transition Metal | Iridium, Iron | N-Heterocyclic Carbene (NHC), Pincer Ligands | High activity and regioselectivity, mild conditions. acs.orgfigshare.comfigshare.comnih.gov | Ligand design for enhanced selectivity and broader substrate scope. nih.gov |

| Heterogeneous Transition Metal | Palladium, Platinum, Iridium | Carbon Support, Nanoparticles | Catalyst recyclability, process-friendly. jst.go.jpacs.orgchemrxiv.org | Activation under milder conditions, complementary regioselectivity. jst.go.jpacs.orgchemrxiv.org |

| Organocatalysis | N/A | N-Heterocyclic Carbenes (NHCs) | Metal-free, potentially lower toxicity. researchgate.netacs.org | Expanding substrate scope, suppressing side reactions. acs.org |

| Metal-Free System | Hexafluorophosphate (PF6−) | Fluorinated Solvents (HFIP/D2O) | Mild ambient conditions, simple setup. digitellinc.comnih.gov | Understanding the mechanism of activation in the fluorinated environment. digitellinc.com |

Integration of Advanced Spectroscopic, Chromatographic, and Computational Techniques for Comprehensive Mechanistic Insight

A profound understanding of the reaction mechanisms governing the synthesis of this compound is critical for optimizing and inventing superior catalytic processes. Future investigations will increasingly merge advanced analytical and computational methods to achieve a holistic view of reaction pathways.

Spectroscopic and Chromatographic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for analyzing isotopically labeled molecules. numberanalytics.comwikipedia.orgnih.gov High-resolution NMR provides detailed structural information and is essential for confirming the precise location and level of deuterium (B1214612) incorporation. numberanalytics.com Mass spectrometry, often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), confirms the mass shift due to deuteration and helps quantify isotopic purity. numberanalytics.comcerilliant.com The combination of LC-MS/MS is particularly powerful for quantitative analysis. cerilliant.com These techniques are synergistic, with NMR and MS together enabling a comprehensive definition of the positional isotopomer distribution. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for gaining mechanistic insights at the molecular level. nih.govacs.orgacs.orgufl.educhinesechemsoc.org DFT can model transition states and reaction intermediates, helping to rationalize observed regioselectivity and reactivity. nih.govacs.orgfigshare.comfigshare.comacs.org For example, computational studies on iridium-catalyzed C-H activation have been used to determine that while C-H activation is rate-determining, the initial substrate-catalyst complexation can dictate which product is formed. acs.orgfigshare.comfigshare.com Similarly, DFT calculations have explained the regioselectivity of ruthenium nanoparticle-catalyzed HIE by modeling the key metallacycle intermediates involved. acs.org These computational findings, when correlated with experimental data, provide a robust and validated mechanistic picture. chinesechemsoc.org

The integration of these techniques provides a powerful toolkit for mechanistic studies, as summarized below.

| Technique | Type of Information Provided | Contribution to Mechanistic Insight |

| NMR Spectroscopy (¹H, ²H, ¹³C) | Precise location and quantification of deuterium labels. numberanalytics.comwikipedia.org | Confirms regioselectivity, identifies isotopic scrambling, and characterizes intermediates. |

| Mass Spectrometry (MS, GC-MS, LC-MS) | Isotopic enrichment, molecular weight verification, quantitative analysis. numberanalytics.comcerilliant.com | Validates deuterium incorporation and provides data for kinetic analysis. |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, intermediate structures. acs.orgchinesechemsoc.org | Elucidates reaction pathways, predicts catalyst behavior, and explains observed selectivity. nih.govacs.orgfigshare.comfigshare.comacs.org |

Exploration of this compound in New Avenues of Mechanistic Inquiry and Chemical Biology

Isotopically labeled compounds such as this compound are invaluable as probes in mechanistic and biological studies. The substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE), which provides deep insights into reaction mechanisms.

In mechanistic organic chemistry, this compound can be used to investigate whether C-H bonds at the deuterated positions are involved in the rate-determining step of various reactions, such as cross-coupling or oxidation. A significant KIE would indicate that the C-D bond is broken during this critical step.

In chemical biology and drug metabolism, deuterated compounds serve multiple roles. They are critical for studying the metabolic fate of molecules. acs.orgchemrxiv.orgcernobioscience.comethz.ch The metabolism of halogenated toluenes often involves oxidation by cytochrome P450 enzymes. epa.gov By comparing the metabolism of 3-bromotoluene (B146084) with its deuterated analogue, researchers can investigate whether C-H bond cleavage at the 2, 4, or 6 positions is a key metabolic step. This information is crucial for understanding the compound's metabolic profile and potential toxicity.

Furthermore, this compound is an ideal candidate for use as an internal standard in quantitative analytical methods, particularly LC-MS. clearsynth.com Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry because they co-elute with the analyte and exhibit similar ionization behavior, allowing for accurate correction of matrix effects and variations in instrument response. cerilliant.comclearsynth.comscioninstruments.com This ensures precise and reliable quantification of the parent compound, 3-bromotoluene, in complex matrices like biological fluids or environmental samples. clearsynth.com

High-Throughput Deuteration Strategies for Labeled Compound Libraries

The increasing demand for deuterated compounds in drug discovery and materials science necessitates the development of high-throughput strategies for their synthesis and screening. ethz.chthieme-connect.com This involves moving away from bespoke, one-off syntheses towards more generalized and automated approaches.

A key focus is on late-stage deuteration, which introduces deuterium into a complex molecule at one of the final synthetic steps. acs.orgchemrxiv.orgethz.chthieme-connect.comacs.orgnih.gov This strategy is highly efficient as it allows for the rapid creation of a deuterated analogue from a readily available, advanced non-deuterated precursor, bypassing the need for lengthy de novo synthesis. nih.gov Palladium-catalyzed methods have shown particular promise for the late-stage deuteration of arenes, demonstrating extraordinary functional group tolerance. acs.orgnih.gov

Automation platforms are being increasingly integrated into this workflow. researchgate.netacs.org Robotic systems can perform parallel reactions to rapidly screen different catalysts, ligands, and conditions, thereby accelerating the optimization of deuteration protocols. researchgate.net Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) experiments, which are repetitive by nature, are well-suited for automation, and several integrated platforms that couple robotic liquid handling directly with an LC-MS system have been developed. researchgate.netacs.orgtrajanscimed.comwaters.com Some advanced systems now decouple sample preparation from LC-MS analysis, allowing samples to be prepared in parallel, frozen, and analyzed later, which significantly increases capacity and flexibility. researchgate.net These automated systems provide reproducible and accurate control over all key experimental parameters. trajanscimed.com

The combination of late-stage functionalization with automated, high-throughput synthesis and analysis will enable the creation and evaluation of large libraries of deuterated compounds, greatly accelerating research and development in fields that rely on isotopically labeled molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.